

# (1-Bromo-2,2,2-trifluoroethyl)benzene IUPAC name

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## Compound of Interest

Compound Name:	(1-Bromo-2,2,2-trifluoroethyl)benzene
Cat. No.:	B2719685

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An In-depth Technical Guide to **(1-Bromo-2,2,2-trifluoroethyl)benzene**

## Authored by a Senior Application Scientist

**Abstract:** This guide provides a comprehensive technical overview of **(1-Bromo-2,2,2-trifluoroethyl)benzene**, a halogenated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its precise chemical nomenclature, explore common synthetic methodologies, analyze its physicochemical properties, and discuss essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

## Nomenclature and Structure: Establishing a Foundational Understanding

The correct and unambiguous naming of a chemical compound is paramount for clear scientific communication. The structure in question,  $C_6H_5CH(Br)CF_3$ , is a substituted ethylbenzene. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines, the systematic name is determined by identifying the parent hydrocarbon and its substituents.<sup>[1][2]</sup>

In this case, the parent hydrocarbon is benzene, which is substituted with a 1-bromo-2,2,2-trifluoroethyl group. The numbering of the ethyl chain begins at the carbon atom attached to the benzene ring (C1). Consequently, the bromine atom is located at the first position, and the three fluorine atoms are at the second position of the ethyl substituent. This leads to the IUPAC name: **(1-Bromo-2,2,2-trifluoroethyl)benzene**.

This compound is commercially available under this name and is assigned the CAS Number 434-42-4.<sup>[3]</sup>

Synonyms and Alternative Nomenclature:

While **(1-Bromo-2,2,2-trifluoroethyl)benzene** is the preferred IUPAC name, other names may be encountered in literature or commercial listings. One common synonym is **(1-Bromotrifluoroethyl)benzene**. It is crucial to always cross-reference with the CAS number to ensure the correct chemical identity.

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in research and development. The following table summarizes the key properties of **(1-Bromo-2,2,2-trifluoroethyl)benzene**.

Property	Value	Source
CAS Number	434-42-4	[3]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub>	
Molecular Weight	239.03 g/mol	
Appearance	Colorless to light yellow liquid	-
Boiling Point	Not readily available	-
Flash Point	73.33 °C (164.0 °F)	
Density	Not readily available	-
Solubility	Insoluble in water, soluble in common organic solvents	-

Note: Some physical properties like boiling point and density are not consistently reported in publicly available databases and may require experimental determination.

## Synthesis and Manufacturing: A Methodological Overview

The synthesis of **(1-Bromo-2,2,2-trifluoroethyl)benzene** can be approached through several routes. A common and effective method involves the bromination of 2,2,2-trifluoroethylbenzene. The following protocol outlines a general procedure.

Experimental Protocol: Bromination of 2,2,2-Trifluoroethylbenzene

Objective: To synthesize **(1-Bromo-2,2,2-trifluoroethyl)benzene** via radical bromination.

Materials:

- 2,2,2-Trifluoroethylbenzene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride ( $CCl_4$ ) or other suitable inert solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 2,2,2-trifluoroethylbenzene in  $CCl_4$ .

- Initiation: Add a catalytic amount of a radical initiator, such as BPO or AIBN, to the solution.
- Bromination: Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture. The addition is often done under reflux to facilitate the radical chain reaction. The progress of the reaction can be monitored by TLC or GC-MS.
- Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the solid succinimide byproduct.
- Quenching and Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure **(1-Bromo-2,2,2-trifluoroethyl)benzene**.

#### Causality in Experimental Choices:

- N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it provides a low, constant concentration of bromine in the reaction mixture, which is crucial for selective benzylic bromination and minimizing side reactions.
- Radical Initiator (BPO or AIBN): The reaction proceeds via a free radical mechanism. The initiator is necessary to generate the initial bromine radical from NBS, which then propagates the chain reaction.
- Inert Solvent (CCl<sub>4</sub>): Carbon tetrachloride is a traditional solvent for radical brominations as it is inert under the reaction conditions. However, due to its toxicity and environmental concerns, alternative solvents like cyclohexane or acetonitrile may be used.

#### Visualizing the Synthesis Workflow:



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## References

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